molecular formula C6H14O3 B15176971 2,2'-Oxydipropan-2-ol CAS No. 72986-46-0

2,2'-Oxydipropan-2-ol

Cat. No.: B15176971
CAS No.: 72986-46-0
M. Wt: 134.17 g/mol
InChI Key: PRHCBRXAHBBRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Oxydipropan-2-ol, also known as dipropylene glycol, is a chemical compound with the molecular formula C₆H₁₄O₃. It is a colorless, nearly odorless, and slightly viscous liquid. This compound is part of the diol and ether chemical families and is commonly used in various industrial and commercial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Oxydipropan-2-ol can be synthesized through the hydration of propylene oxide. The reaction typically involves the use of an acid or base catalyst to facilitate the addition of water to propylene oxide, resulting in the formation of dipropylene glycol .

Industrial Production Methods

In industrial settings, the production of 2,2’-Oxydipropan-2-ol involves the continuous hydration of propylene oxide in the presence of a catalyst. The reaction is carried out in a reactor where propylene oxide and water are mixed, and the resulting product is then purified through distillation to obtain high-purity dipropylene glycol .

Chemical Reactions Analysis

Types of Reactions

2,2’-Oxydipropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Oxydipropan-2-ol has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2,2’-Oxydipropan-2-ol involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution and transport of other compounds. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Oxydipropan-2-ol is unique due to its balanced hydrophilic and hydrophobic properties, making it an excellent solvent for a wide range of substances. Its low toxicity and mild odor also make it suitable for use in personal care products and pharmaceuticals .

Properties

CAS No.

72986-46-0

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

2-(2-hydroxypropan-2-yloxy)propan-2-ol

InChI

InChI=1S/C6H14O3/c1-5(2,7)9-6(3,4)8/h7-8H,1-4H3

InChI Key

PRHCBRXAHBBRKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(O)OC(C)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.